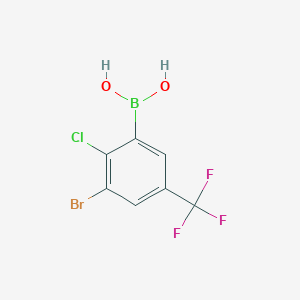

3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BBrClF3O2/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIZIJSYGAIRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)Br)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BBrClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659381 | |

| Record name | [3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-85-3 | |

| Record name | B-[3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic Acid

Abstract

This technical guide provides a comprehensive, in-depth analysis of a robust synthetic pathway to 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid (CAS 957120-85-3). This highly functionalized arylboronic acid is a valuable building block in medicinal chemistry and materials science, offering multiple points for molecular elaboration. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a protocol, but a deep dive into the strategic considerations and mechanistic underpinnings of the synthesis.

Strategic Importance and Applications

This compound is a pivotal intermediate in modern organic synthesis. Its utility stems from the orthogonal reactivity of its substituents. The boronic acid moiety is a workhorse for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide variety of sp²-hybridized partners. The presence of both bromine and chlorine atoms allows for sequential, site-selective cross-coupling reactions, a powerful strategy for building molecular complexity.[1] Furthermore, the trifluoromethyl group is a highly sought-after substituent in pharmaceutical candidates, as it can enhance metabolic stability, binding affinity, and lipophilicity.

Retrosynthetic Analysis and Strategic Design

A logical retrosynthetic disconnection of the target molecule points to a halogen-metal exchange followed by borylation as the key transformation. The immediate precursor would be an aryl halide. To achieve regioselective borylation at the desired position, a more reactive halogen is required. Therefore, the synthesis is strategically designed to proceed from 1-bromo-3-chloro-5-(trifluoromethyl)benzene, a readily accessible starting material. This precursor is first iodinated to install a more reactive C-I bond at the 2-position, ortho to the chlorine. The significant difference in reactivity between the C-I and C-Br/C-Cl bonds allows for a highly selective lithium-iodine exchange.

References

An In-depth Technical Guide to 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid: Physicochemical Properties and Experimental Analysis

This guide provides an in-depth technical overview of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core physicochemical properties of this compound, offers detailed protocols for its characterization, and discusses its stability, reactivity, and safe handling.

Introduction: The Significance of a Multifunctional Building Block

This compound is a polysubstituted aromatic compound of significant interest in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its functional groups: the boronic acid moiety, a versatile participant in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling[1]; the bromo and chloro substituents, which offer additional sites for subsequent transformations; and the electron-withdrawing trifluoromethyl group, which modulates the electronic properties and metabolic stability of resulting molecules.[2] This unique combination of reactive centers makes it a valuable precursor for the synthesis of complex molecular architectures, including novel pharmaceutical agents and functional materials.[3][4]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄BBrClF₃O₂ | [5][6] |

| Molecular Weight | 303.27 g/mol | [5][6] |

| CAS Number | 957120-85-3 | [5][7] |

| Appearance | White to off-white solid (typical for arylboronic acids) | General Knowledge |

| Melting Point | Not experimentally determined. | |

| Boiling Point | 347.6 ± 52.0 °C (Predicted) | [8] |

| Density | 1.85 ± 0.1 g/cm³ (Predicted) | [8] |

| pKa | 6.28 ± 0.58 (Predicted) | [8] |

| Solubility | Generally soluble in organic solvents like acetone, DMSO, and methanol.[9] Sparingly soluble in water.[10] | General Knowledge |

Experimental Protocols for Characterization

The following section details robust, field-proven methodologies for the experimental determination of key physicochemical properties of this compound.

Determination of pKa by UV-Visible Spectrophotometry

The acidity of the boronic acid moiety is a critical parameter influencing its reactivity and biological interactions. UV-Visible spectrophotometry offers a reliable method for pKa determination, leveraging the change in the molecule's chromophore upon ionization.[11][12][13]

Principle: The equilibrium between the neutral boronic acid (R-B(OH)₂) and its anionic boronate form (R-B(OH)₃⁻) is pH-dependent. As the pH of the solution changes, the ratio of these two species shifts, leading to a measurable change in the UV-Vis absorbance spectrum. By plotting absorbance at a specific wavelength against pH, a sigmoidal curve is obtained, from which the pKa can be determined as the pH at the inflection point.[14]

Step-by-Step Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a pH range from approximately 2 units below to 2 units above the expected pKa (e.g., pH 4 to 8).

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

-

Sample Preparation: In a 96-well UV-transparent microplate, add a small, fixed volume of the stock solution to each well containing the different buffer solutions. Ensure the final concentration of the organic solvent is low (e.g., <1% v/v) to minimize its effect on the pKa.[12]

-

Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., 230-500 nm) for each well using a microplate reader.

-

Data Analysis:

-

Identify the wavelength(s) with the largest change in absorbance as a function of pH.

-

Plot the absorbance at the chosen wavelength(s) against the measured pH of each buffer.

-

Fit the data to a sigmoidal dose-response equation to determine the pKa value, which corresponds to the pH at the midpoint of the curve.[13]

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Assessment of Solubility

Determining the solubility of this compound in various solvents is crucial for its application in synthesis and formulation. A common method for this is the isothermal equilibrium method.

Principle: A supersaturated solution of the compound in the solvent of interest is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined, representing its solubility at that temperature.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Place the vial in a temperature-controlled shaker and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant.

-

Quantification:

-

Dilute the supernatant with a suitable solvent.

-

Determine the concentration of the boronic acid using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for solubility determination by the isothermal equilibrium method.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of the protons in the molecule. For this compound, one would expect to see signals in the aromatic region corresponding to the two protons on the phenyl ring. The hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be solvent-dependent and may exchange with D₂O.[9]

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The spectrum will show signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.[15]

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single resonance is expected for the -CF₃ group, and its chemical shift can provide information about the electronic environment of the molecule.[15]

-

¹¹B NMR: Boron-11 NMR spectroscopy is highly informative for boronic acids. The chemical shift of the ¹¹B nucleus is sensitive to the coordination state of the boron atom, allowing for the differentiation between the trigonal planar boronic acid and the tetrahedral boronate ester or boronate anion.[16]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic vibrational bands for this compound include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups of the boronic acid.[17]

-

B-O stretching: Strong absorptions typically observed in the 1300-1400 cm⁻¹ region.[18][19]

-

C-F stretching: Strong, characteristic bands for the trifluoromethyl group, usually found in the 1000-1200 cm⁻¹ range.

-

Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.

-

C-Br and C-Cl stretching: These vibrations appear in the fingerprint region at lower wavenumbers.

Stability, Handling, and Reactivity

Stability and Storage

Arylboronic acids are generally stable solids, but they can be susceptible to certain degradation pathways.

-

Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be influenced by pH, temperature, and the electronic nature of the aryl ring.[20][21] Electron-withdrawing groups, such as the trifluoromethyl group in the target molecule, can affect the rate of protodeboronation.[22]

-

Oxidative Degradation: Boronic acids can be sensitive to oxidation, particularly in solution.[23] It is advisable to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[24][25]

-

Boroxine Formation: In the solid state or upon heating, boronic acids can undergo dehydration to form cyclic trimetric anhydrides known as boroxines. This is a reversible process, and the boronic acid can be regenerated by the addition of water.[26]

Recommended Storage Conditions: Store in a tightly sealed container in a refrigerator (2-8 °C) under an inert atmosphere.[24]

Safe Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[27]

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Keep away from strong oxidizing agents.[25]

Reactivity and Applications

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions . This powerful carbon-carbon bond-forming reaction allows for the coupling of the aryl group of the boronic acid with various organic halides or triflates, catalyzed by a palladium complex.[1][28] The presence of bromo and chloro substituents on the phenyl ring allows for selective or sequential cross-coupling reactions, enabling the synthesis of highly complex and diverse molecular scaffolds.[29][30][31]

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. dovepress.com [dovepress.com]

- 3. nbinno.com [nbinno.com]

- 4. japsonline.com [japsonline.com]

- 5. scbt.com [scbt.com]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 7. This compound | 957120-85-3 [chemicalbook.com]

- 8. This compound CAS#: 957120-85-3 [m.chemicalbook.com]

- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmaguru.co [pharmaguru.co]

- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemagine.co.uk [chemagine.co.uk]

- 14. ishigirl.tripod.com [ishigirl.tripod.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 22. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 23. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. laballey.com [laballey.com]

- 25. fishersci.co.uk [fishersci.co.uk]

- 26. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 27. chemicals.co.uk [chemicals.co.uk]

- 28. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid CAS number 957120-85-3

An In-Depth Technical Guide to 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic Acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the strategic use of this compound (CAS No. 957120-85-3). We will delve into its physicochemical properties, synthetic utility, and critical role as a sophisticated building block in modern medicinal chemistry and materials science, with a focus on the causality behind its application in palladium-catalyzed cross-coupling reactions.

Introduction: A Multifunctional Synthetic Building Block

This compound is a polysubstituted aromatic compound of significant interest in organic synthesis. Its structure is distinguished by the presence of four key functional groups on a phenyl ring: a boronic acid, a trifluoromethyl group, and two different halogen atoms (bromine and chlorine). This unique combination of substituents makes it an exceptionally versatile reagent.

The boronic acid moiety is the primary reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds.[1][2] The trifluoromethyl (-CF3) group, a common feature in modern pharmaceuticals, acts as a strong electron-withdrawing group and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3][4] The presence of both bromo and chloro substituents offers the potential for sequential and regioselective cross-coupling reactions, providing a pathway to construct highly complex and diverse molecular architectures from a single starting material.

Physicochemical and Structural Properties

A clear understanding of the compound's physical properties is essential for its proper handling, storage, and application in synthesis. The key data are summarized below.

| Property | Value | Reference |

| CAS Number | 957120-85-3 | [5][6][7][8] |

| Molecular Formula | C₇H₄BBrClF₃O₂ | [6][8] |

| Molecular Weight | 303.27 g/mol | [6][7] |

| MDL Number | MFCD09800879 | [7][9] |

| Purity | Typically ≥98% | [7] |

| Hazard | Irritant | [9] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for constructing biaryl and substituted aromatic systems, which are core structures in many pharmaceutical agents and functional materials.

The Catalytic Cycle Explained

The reaction proceeds via a catalytic cycle involving a palladium complex, which is regenerated at the end of each cycle. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (the coupling partner), inserting itself into the carbon-halogen bond. This oxidizes the palladium to a Pd(II) species.

-

Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species (-B(OR)₃⁻). This boronate then transfers its organic group (the 3-bromo-2-chloro-5-(trifluoromethyl)phenyl moiety) to the Pd(II) complex, displacing the halide. This is the crucial C-C bond-forming precursor step.[10]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which can then begin a new cycle.[11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Advantages in Drug Discovery

The incorporation of the trifluoromethyl (-CF₃) group is a well-established strategy in modern drug design to enhance pharmacological profiles.[3] The -CF₃ group can improve:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the drug's half-life.[4]

-

Lipophilicity: This group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[2][4]

-

Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group alters the electronic properties of the aromatic ring, which can lead to stronger and more selective interactions with biological targets.[4]

By using this compound, medicinal chemists can efficiently introduce this valuable pharmacophore along with a complex substitution pattern onto a target scaffold.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized, self-validating protocol for a Suzuki-Miyaura reaction. Researchers should optimize conditions for their specific substrates.

Reagents and Equipment

-

Reagents:

-

This compound (1.0 eq)

-

Aryl Halide (e.g., 4-iodoanisole) (1.1 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

-

Base (e.g., K₂CO₃, anhydrous) (2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v), degassed

-

-

Equipment:

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere setup (Argon or Nitrogen line)

-

Heating mantle or oil bath with temperature control

-

Standard glassware for work-up and purification

-

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the aryl halide, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent mixture via syringe. The system must be kept under an inert atmosphere to prevent the degradation of the Pd(0) catalyst.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-12 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure safety and maintain the integrity of the reagent.

Hazard Identification

This compound is classified as an irritant.[9] Users should consult the full Safety Data Sheet (SDS) before use.

| Hazard Class | Statement |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

GHS information is aggregated and may vary by supplier.

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[12]

-

PPE: Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

-

Handling: Avoid breathing dust, fumes, or vapors.[12] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][13]

Storage and Stability

-

Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption, which can degrade the boronic acid.[14]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[12]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[12][13]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[12][13]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[12][13]

Conclusion

This compound is a high-value, strategically designed building block for advanced organic synthesis. Its utility is primarily demonstrated in the Suzuki-Miyaura cross-coupling reaction, where it serves as a robust tool for introducing a trifluoromethyl-substituted phenyl moiety with additional reactive handles for further chemical diversification. A thorough understanding of its properties, the mechanistic underpinnings of its reactions, and appropriate safety protocols enables researchers to effectively leverage this powerful reagent in the pursuit of novel pharmaceuticals and functional materials.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. jelsciences.com [jelsciences.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. This compound | 957120-85-3 [chemicalbook.com]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 7. CAS 957120-85-3 | 6860-F-01 | MDL MFCD09800879 | 3-Bromo-2-chloro-5-(trifluoromethyl)benzeneboronic acid | SynQuest Laboratories [synquestlabs.com]

- 8. scbt.com [scbt.com]

- 9. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

Structure elucidation of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, halogenated and trifluoromethyl-substituted phenylboronic acids are invaluable building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures. The compound this compound (C₇H₄BBrClF₃O₂) presents a unique substitution pattern, offering specific steric and electronic properties to a target molecule.[1][2] Rigorous and unambiguous confirmation of its structure is a prerequisite for its use in any synthetic campaign, ensuring the integrity of subsequent research and development.

This guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound. We will proceed not by simply listing data, but by building a logical case, where each analytical technique provides a unique piece of the puzzle, culminating in a self-validating confirmation of the molecular structure. The causality behind each experimental choice and the interpretation of the resulting data are emphasized, reflecting a field-proven methodology.

Foundational Analysis: Molecular Formula and Isomeric Landscape

Before delving into complex spectroscopic analysis, the foundational step is to confirm the elemental composition. The molecular formula, C₇H₄BBrClF₃O₂, corresponds to a molecular weight of approximately 303.27 g/mol .[2] High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

The primary challenge in elucidating this structure is to definitively establish the substitution pattern on the phenyl ring. Given the substituents (Br, Cl, CF₃, B(OH)₂), there are numerous possible constitutional isomers. Our analytical workflow is designed to systematically eliminate all other possibilities and prove the 3-bromo, 2-chloro, 5-trifluoromethyl arrangement.

Proposed Analytical Workflow

The elucidation strategy employs a synergistic combination of mass spectrometry and multinuclear NMR spectroscopy, supported by infrared spectroscopy and chromatography. This workflow ensures that every aspect of the molecule's constitution is verified.

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: From Composition to Fragmentation

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental formula. This is the first and most critical test of the compound's identity.

Expected Result: Using a technique like electrospray ionization (ESI) in negative ion mode, we would expect to see the [M-H]⁻ ion. The measured mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated mass for the formula C₇H₃BBrClF₃O₂⁻. The characteristic isotopic pattern for one bromine and one chlorine atom (with isotopes ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) provides a definitive signature that must match the theoretical distribution.

| Parameter | Theoretical Value | Expected Observation |

| Formula | C₇H₄BBrClF₃O₂ | C₇H₄BBrClF₃O₂ |

| Exact Mass | 303.9105 | m/z within 5 ppm of theoretical |

| Isotopic Pattern | Characteristic Br/Cl pattern | Match between observed and theoretical pattern |

Tandem Mass Spectrometry (MS/MS)

Rationale: MS/MS analysis involves isolating the parent ion and inducing fragmentation. The resulting fragment ions provide crucial information about the molecule's connectivity, revealing which pieces are lost and which remain connected.

Expected Fragmentation: The B(OH)₂ group is a common loss. Another predictable fragmentation pathway is the loss of a bromine or chlorine radical. The trifluoromethyl group is generally robust and less likely to be lost initially. Observing a fragment corresponding to the loss of the boronic acid group would strongly support its presence.

Multinuclear NMR Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of specific nuclei. For this molecule, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR is essential.

¹H NMR Spectroscopy

Rationale: The proton NMR spectrum will reveal the number of different types of protons and their connectivity through spin-spin coupling. For the proposed structure, there are two protons on the aromatic ring, which are expected to be in different chemical environments.

Predicted Spectrum:

-

Aromatic Region (δ 7.5-8.5 ppm): We expect to see two distinct signals in the aromatic region.

-

H-4: This proton is meta to the CF₃ group and ortho to the bromine atom. It will appear as a doublet.

-

H-6: This proton is ortho to both the CF₃ and B(OH)₂ groups. It will also appear as a doublet.

-

-

Coupling: The two aromatic protons (H-4 and H-6) are meta to each other. This will result in a small coupling constant (⁴JHH), typically in the range of 2-3 Hz, splitting each signal into a narrow doublet.

-

Boronic Acid Protons (δ ~5.0-7.0 ppm): The two protons of the B(OH)₂ group will likely appear as a broad singlet. This signal's position is variable and concentration-dependent, and it will exchange with D₂O.[3]

Caption: Predicted meta-coupling between H-4 and H-6.

¹³C NMR Spectroscopy

Rationale: The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment.

Predicted Spectrum: We expect to see 7 distinct signals.

-

Aromatic Carbons (δ 120-150 ppm): Six signals corresponding to the phenyl ring carbons. The carbon attached to the boron (C-1) will often show a broader signal and its chemical shift is a key indicator.[3] The carbons attached to the electronegative halogens (C-2, C-3) will be significantly influenced.

-

CF₃ Carbon (δ ~120-130 ppm): This signal will be split into a quartet due to coupling with the three fluorine atoms (¹JCF), which is a hallmark of a CF₃ group.[3]

¹⁹F NMR Spectroscopy

Rationale: ¹⁹F NMR is highly specific for fluorine-containing compounds. It provides a clean and direct confirmation of the trifluoromethyl group.

Predicted Spectrum: A single, sharp signal is expected, as all three fluorine atoms in the CF₃ group are chemically equivalent. There will be no coupling to other nuclei unless ¹³C satellites are considered.

¹¹B NMR Spectroscopy

Rationale: ¹¹B NMR is a powerful tool specifically for characterizing organoboron compounds.[4][5][6] The chemical shift is highly sensitive to the coordination and geometry of the boron atom.

Predicted Spectrum: For a trigonal planar (sp² hybridized) arylboronic acid, a single, relatively broad signal is expected in the range of δ 28-34 ppm.[6] The presence of this signal is definitive proof of the boronic acid moiety.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Feature(s) |

| ¹H | 7.5 - 8.5 | Two meta-coupled doublets |

| 5.0 - 7.0 | Broad singlet (B(OH)₂), exchanges with D₂O | |

| ¹³C | 120 - 150 | 6 aromatic signals + 1 C-B signal |

| ~125 (quartet) | Quartet for CF₃ carbon (¹JCF coupling) | |

| ¹⁹F | -60 to -65 | Single sharp singlet |

| ¹¹B | 28 - 34 | Single broad signal characteristic of Ar-B(OH)₂ |

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted Spectrum:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded O-H groups in the boronic acid dimer.[7]

-

B-O Stretch: A strong, characteristic band around 1330-1380 cm⁻¹ corresponds to the B-O stretching vibration.

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the C-F bonds in the trifluoromethyl group.

-

Aromatic C=C Stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

C-Cl / C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

-

System: Standard HPLC system with PDA detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm.

-

Rationale: This standard reverse-phase method is suitable for assessing the purity of a wide range of boronic acids. The acidic mobile phase helps to ensure sharp peak shapes.

NMR Spectroscopy

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

-

Concentration: ~10-20 mg/mL.

-

¹H NMR: Acquire 16-32 scans.

-

¹³C NMR: Acquire 512-1024 scans with proton decoupling.

-

¹⁹F NMR: Acquire with proton decoupling.

-

¹¹B NMR: Acquire with a wide spectral window, proton decoupling optional.

-

Rationale: DMSO-d₆ is an excellent solvent for boronic acids, and the residual water peak does not typically interfere with the aromatic signals. A 400 MHz instrument provides sufficient resolution to resolve the expected meta-coupling.

High-Resolution Mass Spectrometry (HRMS)

-

Instrument: ESI-TOF or ESI-Orbitrap Mass Spectrometer.

-

Mode: Negative Ion Electrospray (ESI-).

-

Sample Prep: Dilute sample in methanol or acetonitrile with a trace of ammonium hydroxide to facilitate deprotonation.

-

Calibration: Calibrate the instrument immediately prior to analysis using a known standard to ensure high mass accuracy.

-

Rationale: ESI is a soft ionization technique ideal for analyzing polar molecules like boronic acids, minimizing in-source fragmentation and preserving the parent ion for accurate mass measurement.[8]

Conclusion

The structural elucidation of this compound is achieved through a systematic and orthogonal analytical approach. High-resolution mass spectrometry confirms the elemental formula and isotopic signature. Tandem MS provides evidence of the key structural subunits. A full suite of multinuclear NMR experiments (¹H, ¹³C, ¹⁹F, and ¹¹B) provides the definitive evidence for the 1,2,3,5-substitution pattern and the nature of the functional groups. Finally, IR spectroscopy corroborates the presence of these functional groups. When the data from each of these techniques are consistent and complementary, the proposed structure can be confirmed with the highest degree of scientific confidence.

References

- 1. scbt.com [scbt.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid. Designed for professionals in research and drug development, this document elucidates the structural nuances of this complex molecule through the lens of NMR spectroscopy. We will explore the theoretical basis for the predicted chemical shifts and coupling constants, outline a robust experimental protocol for data acquisition, and present the anticipated data in a clear, tabular format.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₇H₄BBrClF₃O₂[1][2], is a highly substituted arylboronic acid. Its utility in medicinal chemistry and materials science stems from the unique interplay of its functional groups. The boronic acid moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions, a powerful tool for carbon-carbon bond formation. The halogen (Bromo and Chloro) and trifluoromethyl substituents significantly modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and potential biological activity.

Understanding the precise molecular structure is paramount for predicting its behavior in chemical reactions and biological systems. High-resolution NMR spectroscopy is the preeminent technique for elucidating the structure of organic molecules in solution. This guide will provide the foundational knowledge for interpreting the ¹H and ¹³C NMR spectra of this specific, and structurally complex, arylboronic acid.

Predicted NMR Spectra: A Rationale-Driven Approach

Due to the absence of publicly available experimental spectra for this compound, this section presents a detailed prediction of the ¹H and ¹³C NMR data. These predictions are grounded in established principles of NMR spectroscopy and analysis of data from structurally analogous compounds.[3][4][5][6]

Molecular Structure and Proton Environment

The structure of this compound (CAS 957120-85-3[1][7]) features a benzene ring with five substituents. The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons.

Diagram 1: Molecular Structure and Proton Numbering

References

- 1. scbt.com [scbt.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

- 5. 3-Chloro-2-(trifluoromethyl)phenylboronic acid(1401990-62-2) 1H NMR [m.chemicalbook.com]

- 6. 3-BROMO-5-(TRIFLUOROMETHYL)BENZENEBORONIC ACID 98(913835-64-0) 1H NMR spectrum [chemicalbook.com]

- 7. This compound | 957120-85-3 [chemicalbook.com]

An In-Depth Technical Guide to C7H4BBrClF3O2: Properties, Characterization, and Applications

This guide provides a comprehensive technical overview of the substituted phenylboronic acid class of compounds represented by the molecular formula C7H4BBrClF3O2. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, analytical characterization, and strategic applications of these valuable synthetic building blocks. The insights within are grounded in established chemical principles and field-proven methodologies.

Part 1: Core Physicochemical and Structural Properties

The molecular formula C7H4BBrClF3O2 corresponds to a class of trisubstituted phenylboronic acids. The precise arrangement of the bromo, chloro, and trifluoromethyl substituents on the phenyl ring defines the specific isomer. For illustrative purposes, this guide will often refer to 4-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid , a representative member of this class.

The inherent structural complexity of these molecules—featuring a boronic acid moiety, multiple halogen atoms, and a trifluoromethyl group—makes them highly valuable synthons in medicinal chemistry. Each substituent imparts distinct electronic and steric properties that can be leveraged to fine-tune the pharmacological profile of a target molecule.

Quantitative Data Summary

A summary of the key quantitative properties for C7H4BBrClF3O2 is presented below. These values are critical for experimental design, from reaction setup to purification and analysis.

| Property | Value | Source/Method |

| Molecular Formula | C7H4BBrClF3O2 | - |

| Average Molecular Weight | 319.27 g/mol | Calculation |

| Monoisotopic Mass | 317.8971 Da | Calculation |

| IUPAC Name (Example Isomer) | (4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)boronic acid | IUPAC Nomenclature |

| CAS Number (Example Isomer) | Not broadly available; isomer-specific | Chemical Databases |

Part 2: Synthesis and Safe Handling

Proven Synthetic Methodologies

The synthesis of substituted phenylboronic acids is well-established in organic chemistry. A common and effective strategy involves a Grignard reaction or metal-halogen exchange followed by borylation.[1]

Step-by-Step Synthesis Protocol (General)

-

Grignard Reagent Formation: The corresponding aryl halide (e.g., 1,4-dibromo-2-chloro-5-(trifluoromethyl)benzene) is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the phenylmagnesium bromide reagent.

-

Borylation: The Grignard reagent is then added dropwise to a cooled solution (-78 °C) of a trialkyl borate, such as trimethyl borate (B(OMe)3), in an anhydrous solvent.[1]

-

Hydrolysis: The resulting boronate ester is carefully hydrolyzed, typically with an aqueous acid (e.g., HCl), to yield the final phenylboronic acid product.

-

Purification: The crude product is often purified by recrystallization or column chromatography to achieve the high purity required for subsequent applications.

The choice of starting materials and reaction conditions can be optimized to favor the formation of specific isomers.[2]

Safety and Handling Protocol

Organoboron compounds require careful handling to ensure laboratory safety.[3]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture, strong oxidizing agents, and acids.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Uncleaned containers should be treated as the product itself.[5]

Part 3: Comprehensive Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of C7H4BBrClF3O2. A multi-technique approach is essential for a complete profile.

Analytical Workflow Diagram

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized C7H4BBrClF3O2 compound.

Caption: Workflow for the analytical characterization of C7H4BBrClF3O2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule. It's important to note that arylboronic acids can form trimeric anhydrides (boroxines), which can lead to complex or broad NMR spectra.[6] Running the NMR in a solvent like d4-methanol or D2O can help break up these oligomers and provide sharper signals.[6]

-

¹H NMR: Will show signals in the aromatic region, characteristic of the substitution pattern on the phenyl ring. The B(OH)2 protons are often broad and may exchange with solvent.

-

¹³C NMR: Provides information on the carbon skeleton. The carbon attached to the boron atom will have a characteristic chemical shift.

-

¹⁹F NMR: A single sharp signal is expected for the CF3 group, providing a clear diagnostic peak.

-

¹¹B NMR: This technique is specific for the boron nucleus and can confirm the presence of the boronic acid. The chemical shift helps distinguish between the sp²-hybridized boronic acid and potential sp³-hybridized boronate esters or complexes.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

Step-by-Step Protocol for MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and observe the molecular ion.

-

Mass Analysis: Acquire the spectrum in a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

-

Data Interpretation:

-

Molecular Ion Peak: Look for the molecular ion [M-H]⁻ or [M+H]⁺.

-

Isotopic Pattern: The presence of both chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br/⁸¹Br in a ~1:1 ratio) will create a highly characteristic isotopic cluster for the molecular ion and any fragments containing these halogens.[8][9][10] This pattern is a definitive confirmation of the elemental composition.

-

Part 4: Applications in Research and Drug Development

Substituted phenylboronic acids are indispensable tools in modern drug discovery, primarily serving as key building blocks in carbon-carbon bond-forming reactions.[11]

The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of C7H4BBrClF3O2 is in the Suzuki-Miyaura cross-coupling reaction.[12][13] This palladium-catalyzed reaction couples the boronic acid with an aryl or vinyl halide to create complex biaryl or styrenyl structures, which are common motifs in pharmaceutically active compounds.[14][15]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]

Strategic Advantages in Drug Design:

-

Modulation of Properties: The trifluoromethyl group is a bioisostere for other groups and can significantly enhance metabolic stability, binding affinity, and lipophilicity of the final molecule.

-

Vectorial Synthesis: The differential reactivity of the bromo and chloro substituents can be exploited for sequential, site-selective cross-coupling reactions, allowing for the controlled, step-wise construction of highly complex molecular architectures.

-

Versatility: Phenylboronic acids are generally stable, have low toxicity, and the reaction conditions are mild, making them suitable for a wide range of functional groups.[11][12]

Other Applications

Beyond cross-coupling, phenylboronic acids are explored for their ability to form reversible covalent bonds with diols, a chemistry that is being leveraged for:

-

Biosensors: Developing sensors for glucose and other carbohydrates.[16][17]

-

Drug Delivery: Creating stimuli-responsive drug delivery systems that release their payload in response to specific biological cues.[16][18]

-

Enzyme Inhibition: The boronic acid moiety can act as a pharmacophore, reversibly binding to the active site of certain enzymes.[19]

References

- 1. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 2. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]

- 3. Boron - ESPI Metals [espimetals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. reddit.com [reddit.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nbinno.com [nbinno.com]

- 12. mt.com [mt.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Yoneda Labs [yonedalabs.com]

- 15. organicreactions.org [organicreactions.org]

- 16. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

A Senior Application Scientist's Guide to 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid: Commercial Availability and Synthetic Utility

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science discovery, the strategic use of highly functionalized building blocks is paramount. 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid is a prime example of such a reagent, offering a versatile scaffold for the construction of complex molecular architectures. Its trifluoromethyl group enhances metabolic stability and binding affinity in drug candidates, while the ortho-chloro and meta-bromo substituents provide distinct handles for sequential, regioselective cross-coupling reactions. This guide provides an in-depth analysis of the commercial availability of this key synthetic intermediate, its physicochemical properties, and a field-proven protocol for its application in Suzuki-Miyaura coupling, designed for researchers and drug development professionals.

Core Properties and Identification

A precise understanding of a reagent's properties is the foundation of reproducible science. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 957120-85-3 | [1][2][3][4] |

| Molecular Formula | C₇H₄BBrClF₃O₂ | [1][2] |

| Molecular Weight | 303.27 g/mol | [2] |

| Typical Form | Solid | |

| Structure |

|

Commercial Availability Analysis

This compound is readily available from a range of fine chemical suppliers, catering to needs from discovery-scale research to process development. Availability can vary in terms of purity, quantity, and lead time. Below is a comparative summary of major vendors.

| Supplier | Typical Purity | Standard Quantities | Notes |

| Santa Cruz Biotechnology | Research Grade | 1 g, 5 g, 10 g | Primarily for research use; not intended for diagnostic or therapeutic applications.[1] |

| Sigma-Aldrich (Merck) | ≥95% | 250 mg, 1 g, 5 g | A well-documented source with readily accessible safety and technical data. |

| Combi-Blocks | >97% | 1 g, 5 g, 10 g, 25 g | Offers a range of quantities suitable for both initial screening and scale-up. |

| CRO SPLENDID LAB | Custom Synthesis | Per request | An ISO 17034:2016 & GLP certified CRO, offering custom synthesis for specific purity or quantity needs.[2] |

| ChemicalBook | Varies by Lister | Varies | Acts as an aggregator, providing information and links to various suppliers.[4][5] |

Note: Availability and catalog numbers are subject to change. Researchers should always verify with the supplier before procurement.

Application in Synthesis: The Suzuki-Miyaura Coupling

The primary utility of this reagent lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is a cornerstone of modern C-C bond formation, valued for its mild conditions and high functional group tolerance.[6][7] The presence of both a bromine and a chlorine atom on the aromatic ring allows for selective and sequential couplings, as the C-Br bond is significantly more reactive than the C-Cl bond under typical palladium catalysis conditions. This differential reactivity is a key strategic advantage in multi-step syntheses.

The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the molecule, which is often leveraged to enhance the biological activity, bioavailability, and metabolic stability of pharmaceutical compounds.[8]

Below is a diagram illustrating the procurement and application workflow for a typical research project.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating methodology for the coupling of this compound with a generic aryl halide partner (e.g., 4-iodoanisole).

Objective: To synthesize 4'-methoxy-2-chloro-5-(trifluoromethyl)-1,1'-biphenyl.

Materials:

-

This compound (1.0 equiv.)

-

4-Iodoanisole (1.1 equiv.)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv.)

-

Sodium Carbonate (Na₂CO₃) (3.0 equiv.)

-

Toluene (Solvent)

-

Water (Solvent)

-

Argon or Nitrogen gas supply

Methodology:

-

Inert Atmosphere Preparation (Causality): To a flame-dried Schlenk flask, add this compound and 4-iodoanisole. The system must be rendered inert because the Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it and halt the catalytic cycle.

-

Reagent Addition: Add the catalyst, Pd(PPh₃)₄, and the base, Na₂CO₃. The base is crucial for the transmetalation step of the Suzuki mechanism, activating the boronic acid by forming a more nucleophilic boronate species.

-

Solvent Degassing (Causality): Add toluene and water to create a biphasic system. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. Removing dissolved oxygen is critical to protect the Pd(0) catalyst from oxidation.[7]

-

Reaction Execution: Heat the mixture to 85-90 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for all steps in the catalytic cycle, particularly the oxidative addition and reductive elimination. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Extraction: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. The aqueous layer is extracted twice more with ethyl acetate. This ensures the complete transfer of the non-polar product from the aqueous phase to the organic phase.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired biaryl compound.

The following diagram illustrates the catalytic cycle for this reaction.

Safety and Handling

As a professional scientist, adherence to safety protocols is non-negotiable. Based on available Safety Data Sheets (SDS) for similar phenylboronic acids, the following precautions should be observed.[9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes.[10]

-

Irritation: Phenylboronic acids can cause skin and serious eye irritation.[9][10] In case of contact, rinse thoroughly with water.[11]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the specific SDS provided by the supplier for the most accurate and comprehensive safety information before use.

Conclusion

This compound is a commercially accessible and highly valuable reagent for constructing complex molecules. Its unique substitution pattern allows for strategic, sequential cross-coupling reactions, making it a powerful tool in the arsenal of medicinal and materials chemists. A thorough understanding of its properties, sourcing, and safe handling, combined with robust experimental protocols, enables researchers to effectively leverage this building block for scientific innovation.

References

- 1. scbt.com [scbt.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 3. equationchemical.com [equationchemical.com]

- 4. This compound | 957120-85-3 [chemicalbook.com]

- 5. This compound CAS#: 957120-85-3 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

Discovery and history of substituted phenylboronic acids

An In-Depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

Abstract

Substituted phenylboronic acids, once laboratory curiosities, have become indispensable reagents in modern organic and medicinal chemistry. This guide traces their historical journey, from their initial synthesis in the late 19th century to their meteoric rise as key building blocks in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. We will explore the evolution of synthetic methodologies, detailing both classical and contemporary approaches to their preparation. Beyond their celebrated role in carbon-carbon bond formation, this guide illuminates the expanding scope of their applications, including their critical function in FDA-approved pharmaceuticals, advanced chemical sensors, and bioconjugation strategies. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth chemical principles, field-proven experimental protocols, and a forward-looking perspective on this versatile class of organoboron compounds.

The Genesis of a Reagent: Early Synthesis and Characterization

The story of phenylboronic acids begins in the late 19th century, a period of foundational discoveries in organic chemistry. The first synthesis of the parent compound, phenylboronic acid (PhB(OH)₂), was reported in 1880 by the German chemist August Michaelis and his student, Becker.[1] Their pioneering method was harsh by modern standards, involving the reaction of diphenylmercury with boron trichloride in a sealed tube at high temperatures (180-200°C).[1] The resulting benzeneboronyl dichloride was then hydrolyzed to afford phenylboronic acid.[1]

While groundbreaking, this organomercury route was hazardous and offered limited scope. A more practical and enduring method emerged from the burgeoning field of organometallic chemistry. The reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a trialkyl borate, such as trimethyl borate, followed by aqueous hydrolysis, became the classical and most common laboratory-scale synthesis for many decades.[1][2][3][4] This approach, alongside variations using phenyllithium, provided a more accessible entry to these compounds, allowing for their initial physicochemical characterization.[1][5]

Phenylboronic acid is a white, crystalline powder that is stable and generally easy to handle, a characteristic that would later prove crucial for its widespread adoption.[2][3] Structurally, the boron atom is sp²-hybridized, possessing a vacant p-orbital that imparts mild Lewis acidity.[2][6] This electronic feature is fundamental to its reactivity, including its ability to reversibly form cyclic esters with diols—a property that was explored for saccharide recognition long before its rise in cross-coupling chemistry.[1][4]

The Suzuki-Miyaura Revolution: A Paradigm Shift in Synthesis

For nearly a century, phenylboronic acids remained useful but niche reagents. Their transformation into one of the most important building blocks in organic synthesis was catalyzed by the development of the palladium-catalyzed cross-coupling reaction independently reported by Akira Suzuki and Norio Miyaura in 1979.[6][7] This reaction, now universally known as the Suzuki-Miyaura coupling, forges a carbon-carbon bond between an organoboron compound and an organohalide.[2][4]

The genius of the Suzuki-Miyaura reaction lies in its remarkable functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing byproducts.[8] Phenylboronic acids proved to be ideal coupling partners due to their optimal balance of stability and reactivity. They are readily available, generally non-toxic, and stable to air and moisture, unlike many other highly reactive organometallic reagents.

The core of the reaction is a catalytic cycle involving a palladium complex. The generally accepted mechanism proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., an aryl bromide) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the phenyl group is transferred from the boronic acid to the palladium center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic "ate" complex.[9]

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

This powerful C-C bond-forming methodology revolutionized the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials.[10] The ability to easily synthesize a vast array of substituted biaryls by simply varying the substituted phenylboronic acid and aryl halide partners provided unprecedented modularity to synthetic chemists.

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Evolution of Synthetic Methodologies

The surging demand for diverse substituted phenylboronic acids, driven by the success of the Suzuki-Miyaura reaction, spurred significant innovation in their synthesis.

Classical Approaches

| Method | Description | Advantages | Disadvantages |

| Grignard/Organolithium | Reaction of an aryl Grignard or aryl lithium reagent with a trialkyl borate (e.g., B(OMe)₃) followed by hydrolysis.[3] | Well-established, straightforward for simple aryl halides. | Requires pre-formation of highly reactive organometallics; limited tolerance for electrophilic functional groups (e.g., esters, ketones). Low temperatures often required.[5] |

| Organomercury Route | The original method involving heating diphenylmercury with BCl₃.[1] | Historical significance. | Highly toxic mercury reagents, harsh conditions, poor functional group compatibility. |

Modern Transition-Metal Catalyzed Methods

The limitations of classical methods, particularly their poor functional group tolerance, led to the development of milder, more versatile transition-metal-catalyzed borylation reactions.

-

Miyaura Borylation: This palladium-catalyzed reaction couples an aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[5][11] This method is now one of the most widely used for preparing boronic esters (which are easily hydrolyzed to boronic acids) due to its exceptional tolerance for a wide range of functional groups.[8]

-

C-H Borylation: A more recent and atom-economical approach involves the direct borylation of an aromatic C-H bond, catalyzed by iridium or rhodium complexes.[5][9] This strategy avoids the need for pre-functionalized aryl halides, offering a powerful tool for late-stage modification of complex molecules.

Caption: A general workflow for synthesizing a substituted phenylboronic acid via Miyaura borylation.

Beyond Coupling: The Expanding Horizon of Applications

While defined by their role in cross-coupling, the unique chemical properties of substituted phenylboronic acids have enabled their use in diverse scientific fields.

Medicinal Chemistry and Drug Development

The ability of the boronic acid moiety to form reversible covalent bonds with active site serine or threonine residues in enzymes has made it a powerful pharmacophore.

-

Proteasome Inhibitors: The most prominent example is bortezomib (Velcade®) , an FDA-approved drug for treating multiple myeloma.[8] Bortezomib's dipeptidyl boronic acid structure allows it to potently and reversibly inhibit the 26S proteasome, a key cellular machine responsible for protein degradation. This inhibition disrupts protein homeostasis in cancer cells, leading to apoptosis. A second-generation oral proteasome inhibitor, ixazomib , also features a boronic acid warhead.[8]

-

β-Lactamase Inhibitors: Boronic acids can mimic the transition state of β-lactam hydrolysis, making them effective inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance.[6] Vaborbactam , a cyclic boronic acid derivative, was approved by the FDA in 2017 for use in combination with antibiotics to combat resistant bacterial infections.[8]

Chemical Sensors and Diagnostics

The reversible interaction between boronic acids and diols forms the basis of sophisticated chemical sensors, particularly for carbohydrates.[1] Substituted phenylboronic acids functionalized with fluorescent reporters can signal the presence of glucose through changes in their emission spectra upon binding.[1] This technology is being actively explored for the continuous monitoring of blood glucose levels in diabetic patients.[1]

Experimental Protocols

Protocol: Synthesis of 4-Methoxyphenylboronic Acid (Classical Grignard Method)

Disclaimer: This protocol is for informational purposes only and should be carried out by trained chemists in a suitable laboratory environment with appropriate safety precautions.

Materials:

-

4-Bromoanisole

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate (B(OMe)₃)

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Formation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a single crystal of iodine.

-

In the dropping funnel, add a solution of 4-bromoanisole in anhydrous THF. Add a small portion of the solution to the magnesium. The reaction should initiate (slight warming, disappearance of iodine color). Once initiated, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux.

-

After the addition is complete, heat the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Add trimethyl borate dropwise via syringe, keeping the internal temperature below -60 °C. A thick white precipitate will form.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Hydrolysis & Workup: Cool the mixture in an ice bath and slowly quench by adding 2 M HCl. Stir vigorously for 30 minutes until two clear layers form.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water or ether/hexanes) to obtain pure 4-methoxyphenylboronic acid.

Conclusion and Future Perspectives

From a hazardous 19th-century synthesis to a cornerstone of modern chemistry, the journey of substituted phenylboronic acids is a testament to the enabling power of synthetic innovation. Their impact, cemented by the Nobel Prize-winning Suzuki-Miyaura reaction, continues to grow. The development of C-H borylation and other advanced synthetic methods promises even greater efficiency and access to novel structures.[12] In medicinal chemistry, the success of bortezomib and vaborbactam has validated the boronic acid moiety as a privileged structure, inspiring new research into inhibitors for a wide range of enzymes. As our understanding of their chemical biology and material properties deepens, substituted phenylboronic acids are poised to play an even more significant role in solving complex challenges in medicine, diagnostics, and materials science.

References

- 1. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. acs.org [acs.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 11. Organoboron chemistry comes to light: recent advances in photoinduced synthetic approaches to organoboron compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in Organoboron Chemistry towards Organic Synthesis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

A Technical Guide to the Stability and Storage of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid

Introduction

3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid, a polysubstituted arylboronic acid, is a critical building block in modern synthetic chemistry, particularly in the realm of drug discovery and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the formation of complex biaryl structures, which are prevalent in many pharmaceutical agents. However, the efficacy of this reagent and the reproducibility of synthetic protocols are intrinsically linked to its stability. This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity and performance.

Chemical Profile and Inherent Stability Considerations

The structure of this compound presents a unique combination of electronic and steric factors that influence its stability. The boronic acid functional group, -B(OH)₂, is the primary site of reactivity and potential degradation.

| Property | Value | Source |

| CAS Number | 957120-85-3 | [1] |

| Molecular Formula | C₇H₄BBrClF₃O₂ | [1][2] |

| Molecular Weight | 303.27 g/mol | [2] |

| Appearance | Typically a solid | [3] |

| Melting Point | Not consistently reported; related compounds have melting points >210°C | [3][4] |

The aryl ring is substituted with three electron-withdrawing groups: bromine, chlorine, and a trifluoromethyl group. This electronic profile significantly impacts the C-B bond, a key determinant of the molecule's susceptibility to degradation pathways.

Primary Degradation Pathways for Arylboronic Acids

Understanding the potential routes of degradation is fundamental to establishing effective storage protocols. For arylboronic acids, including the title compound, two primary pathways are of concern: protodeboronation and oxidative decomposition.

Protodeboronation: The Predominant Non-Oxidative Pathway

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom, yielding the corresponding arene (in this case, 2-bromo-1-chloro-4-(trifluoromethyl)benzene) and boric acid.[5][6] This process is often the main cause of titre reduction in boronic acid reagents.

The mechanism is sensitive to several factors:

-

Water: Water is a necessary reactant for this hydrolytic process.[7]

-

pH: The rate of protodeboronation is pH-dependent. Studies on other arylboronic acids have shown that the reaction can be accelerated under both acidic and basic conditions, with a region of relative stability around pH 5.[7]

-

Electron-Withdrawing Groups: The strongly electron-withdrawing nature of the substituents on the phenyl ring of this compound can make the aryl group a better leaving group, potentially increasing its susceptibility to protodeboronation, especially under basic conditions.[6]

Caption: Key factors influencing the protodeboronation of arylboronic acids.

Oxidative Decomposition

Arylboronic acids can be susceptible to oxidation, particularly in the presence of atmospheric oxygen and certain metal contaminants. This can lead to the formation of phenolic byproducts. While generally less rapid than protodeboronation for solid materials stored properly, it can be a concern for solutions or materials exposed to air over long periods.

Recommended Storage and Handling Protocols